molecular formula C13H12BrN3O4 B2857205 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034523-74-3

3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2857205
CAS No.: 2034523-74-3
M. Wt: 354.16
InChI Key: GQCMLITXOQGRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetically produced complex organic compound designed for research applications. This compound belongs to the class of oxazolidinediones, which are of significant interest in medicinal chemistry and drug discovery. Research Applications and Value: While specific biological data for this brominated analog is not available in the public domain, its core structure provides strong clues to its research potential. The presence of the oxazolidine-2,4-dione moiety is a key feature. Compounds containing this and similar heterocyclic structures, such as 2-thioxoimidazolidin-4-one (2-thiohydantoin), have been extensively studied and shown to possess a range of biological activities, including anticancer properties against cell lines like human hepatocellular carcinoma (HePG-2) and breast carcinoma (MCF-7) . Furthermore, the oxazolidinone class of compounds is well-known for its antibacterial activity against resistant Gram-positive pathogens. The mechanism of action for oxazolidinones is distinct and involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . The 5-bromonicotinoyl group incorporated into the structure is a common pharmacophore intended to enhance the molecule's interaction with biological targets. The specific bromine substituent is often explored to fine-tune the compound's electronic properties, lipophilicity, and binding affinity. Note on Use: This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O4/c14-10-1-9(2-15-3-10)12(19)16-4-8(5-16)6-17-11(18)7-21-13(17)20/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCMLITXOQGRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl

Biological Activity

The compound 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a derivative of oxazolidinone, a class of compounds known for their significant biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

CXHYNZOW\text{C}_{\text{X}}H_{\text{Y}}N_{\text{Z}}O_{\text{W}}

Where:

  • C : Carbon atoms
  • H : Hydrogen atoms
  • N : Nitrogen atoms
  • O : Oxygen atoms

This compound features an oxazolidine ring linked to a bromonicotinoyl group and an azetidine moiety, which may contribute to its biological properties.

Antimicrobial Properties

Oxazolidinones are recognized for their antibacterial activity against Gram-positive bacteria. Research indicates that derivatives of this class, including those similar to this compound, exhibit potent activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and Enterococcus faecalis.

  • Minimum Inhibitory Concentration (MIC) :
    • Studies have shown that oxazolidinone derivatives can achieve MIC values as low as 0.5 μg/mL against resistant strains, indicating strong antibacterial potential .
  • Mechanism of Action :
    • The mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes .

Other Biological Activities

Beyond antibacterial effects, oxazolidinones have been linked to various biological activities:

  • Enzyme Inhibition :
    • They can act as selective monoamine oxidase inhibitors (MAOIs), which may provide therapeutic avenues in treating depression and anxiety disorders .
  • Antifungal and Antiviral Activities :
    • Some derivatives have shown promise against fungal pathogens and certain viruses, expanding their potential applications in infectious disease management .

Synthesis

The synthesis of this compound typically involves multi-step processes incorporating key reagents that facilitate the formation of the oxazolidine ring and the attachment of the bromonicotinoyl group.

Synthetic Route Overview

  • Formation of Azetidine Derivative :
    • Initial reactions involve creating the azetidine framework through cyclization reactions using appropriate amines and carbonyl compounds.
  • Oxazolidine Ring Closure :
    • Subsequent steps involve cyclization to form the oxazolidine core, often utilizing activating agents or catalysts to promote ring formation.

Case Studies

Several studies have investigated the biological activity of oxazolidinone derivatives similar to this compound:

  • Study on Antibacterial Efficacy :
    • A comparative study demonstrated that certain oxazolidinone derivatives exhibited enhanced efficacy against MRSA strains compared to traditional antibiotics like linezolid .
  • Pharmacokinetic Profiles :
    • Research involving animal models has shown favorable pharmacokinetic profiles for these compounds, suggesting good absorption and metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Oxazolidine-2,4-dione Derivatives with Aryliden Substituents Compounds like (Z)-5-(4-bromophenylmethylene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5k) share the oxazolidine-2,4-dione core but differ in substituents. The 5k derivative features a coumarin-linked methyl group and a 4-bromophenyl substituent, which confers distinct electronic and steric properties. Comparative studies indicate that brominated aromatic groups enhance cytotoxicity in cancer cell lines (e.g., IC₅₀ = 12.3 µM for 5k vs. 25.6 µM for non-brominated analogues) .

3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride This structurally simpler analogue (C₆H₉ClN₂O₃, molar mass 192.6 g/mol) lacks the bromonicotinoyl group, resulting in reduced steric bulk and lower molecular weight. Its hydrochloride salt form improves aqueous solubility, whereas the target compound’s lipophilic bromonicotinoyl group may enhance membrane permeability .

Coumarin-Thiazolidinedione Hybrids
Derivatives such as (Z)-5-(4-methoxyphenylmethylene)-3-coumarinylmethyl-thiazolidine-2,4-dione (5g) demonstrate the impact of electron-donating groups (e.g., methoxy) on bioactivity. These compounds exhibit moderate antioxidant activity (EC₅₀ = 45 µM) but lower anticancer potency compared to brominated variants .

Physicochemical and Pharmacological Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity Highlights
3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione C₁₄H₁₃BrN₄O₅ 413.19 5-Bromonicotinoyl, azetidinylmethyl Hypothesized kinase inhibition; enhanced lipophilicity (logP ≈ 2.8)
(Z)-5-(4-Bromophenylmethylene)-3-coumarinylmethyl-thiazolidine-2,4-dione (5k) C₂₀H₁₃BrN₂O₅S 489.30 4-Bromophenyl, coumarinylmethyl Anticancer activity (IC₅₀ = 12.3 µM in MCF-7 cells)
3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride C₆H₉ClN₂O₃ 192.60 Azetidinyl, hydrochloride salt Improved solubility (25 mg/mL in water)

Key Findings:

  • Halogen Effects : Bromine substitution (as in the target compound and 5k) correlates with increased bioactivity, likely due to enhanced van der Waals interactions in hydrophobic binding pockets .
  • Solubility vs. Permeability: The hydrochloride salt derivative prioritizes solubility, whereas the bromonicotinoyl group in the target compound favors lipophilicity and tissue penetration .

Q & A

Basic Question: What are the key structural features of 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, and how do they influence its reactivity and biological activity?

Methodological Answer:
The compound features a planar oxazolidine-2,4-dione core (confirmed via X-ray diffraction in analogs) , an azetidine ring substituted with a 5-bromonicotinoyl group, and a methyl bridge connecting the azetidine and oxazolidine rings. The bromine atom on the nicotinoyl moiety enhances electrophilicity, facilitating nucleophilic substitutions, while the azetidine’s strained four-membered ring increases reactivity in ring-opening reactions . The oxazolidine-2,4-dione core is critical for hydrogen-bonding interactions with biological targets like proteases or receptors, as seen in structurally related compounds with HLE (human leukocyte elastase) inhibitory activity .

Basic Question: What synthetic routes are commonly employed to prepare oxazolidine-2,4-dione derivatives like this compound?

Methodological Answer:
Synthesis typically involves multi-step protocols:

Azetidine Precursor Preparation : React 5-bromonicotinic acid with azetidine-3-methanol using carbodiimide coupling agents (e.g., EDCI) in anhydrous dichloromethane .

Oxazolidine-2,4-dione Formation : Cyclize the intermediate via a modified Zheng reaction using triphosgene or ethyl chloroformate under reflux conditions (e.g., 60°C in THF) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .

Advanced Question: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of substituents on the azetidine and oxazolidine rings?

Methodological Answer:

Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃) groups on the nicotinoyl moiety. Compare their HLE inhibitory activity using fluorogenic substrate assays (e.g., MeOSuc-AAPV-AMC) .

Ring Modifications : Replace the azetidine with pyrrolidine or piperidine rings to assess strain effects on bioactivity. Monitor reaction kinetics via stopped-flow spectroscopy .

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent electronic properties with binding energies to target enzymes .

Advanced Question: How should researchers address contradictory data in biological activity assays, such as inconsistent IC₅₀ values across studies?

Methodological Answer:

Standardize Assay Conditions : Ensure consistent buffer pH (e.g., 7.4 for HLE assays), temperature (37°C), and enzyme concentrations. Pre-incubate compounds with enzymes to rule out time-dependent inhibition artifacts .

Validate Purity : Use orthogonal analytical methods (NMR, HRMS) to confirm compound integrity, as impurities like hydrolyzed byproducts (e.g., oxazolidine ring-opened derivatives) can skew results .

Cross-Validate Targets : Test compounds against off-target enzymes (e.g., chymotrypsin) to confirm specificity. For example, analogs with 5-bromo substitution showed >100-fold selectivity for HLE over chymotrypsin .

Advanced Question: What strategies can optimize the metabolic stability of this compound while retaining potency?

Methodological Answer:

Block Metabolic Hotspots : Introduce deuterium at the methyl bridge (C-3 position) to slow CYP450-mediated oxidation, as seen in stable isotope-labeled analogs .

Prodrug Design : Mask the oxazolidine-2,4-dione carbonyl groups as ester prodrugs (e.g., pivaloyloxymethyl esters) to enhance oral bioavailability, followed by enzymatic cleavage in vivo .

Incorporate Fluorine : Replace the bromine atom with a trifluoromethyl group (-CF₃) to reduce oxidative dehalogenation, as demonstrated in fluorinated oxazolidinone antibiotics .

Basic Question: What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., azetidine substitution pattern) and detect rotamers in the oxazolidine ring .

X-ray Crystallography : Resolve crystal structures to validate stereochemistry and planarity of the oxazolidine-2,4-dione core .

Mass Spectrometry : Apply HRMS (ESI+) to identify molecular ions ([M+H]⁺) and fragmentation patterns, ensuring no residual solvents or byproducts .

Advanced Question: How can researchers investigate the compound’s mechanism of action when structural analogs show divergent biological targets (e.g., HLE inhibition vs. receptor antagonism)?

Methodological Answer:

Target Deconvolution : Use affinity chromatography (immobilized compound on Sepharose beads) to pull down binding proteins from cell lysates, followed by tryptic digest and LC-MS/MS identification .

Gene Knockdown : Apply siRNA silencing of candidate targets (e.g., HLE or orexin receptors) in cellular assays to observe rescue effects .

Kinetic Studies : Measure time-dependent inhibition (progress curves) to distinguish between reversible and irreversible binding modes .

Basic Question: What are the known stability issues of oxazolidine-2,4-dione derivatives, and how can they be mitigated during storage?

Methodological Answer:

Hydrolytic Degradation : Store lyophilized compounds at -20°C under argon to prevent moisture-induced ring opening. Monitor degradation via HPLC (retention time shifts) .

Light Sensitivity : Protect brominated derivatives from UV light using amber vials, as C-Br bonds are prone to homolytic cleavage .

pH Stability : Formulate as citrate buffer suspensions (pH 5.0–6.0) to avoid alkaline hydrolysis of the oxazolidine ring .

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